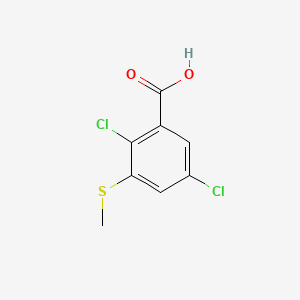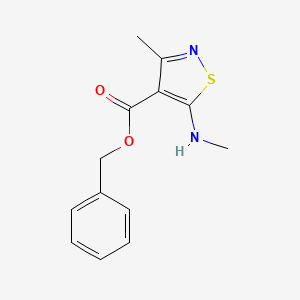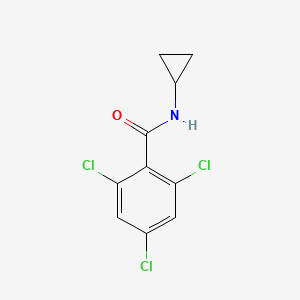![molecular formula C14H18N2O5 B14772702 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of dihydropyrimidine-2,4-dione derivatives.
Méthodes De Préparation
The synthesis of 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione typically involves a multi-step process. One common synthetic route starts with the acid-amine coupling of a precursor compound, followed by deprotection and cyclization reactions. The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use as an antiviral and antibacterial agent.
Mécanisme D'action
The mechanism of action of 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione can be compared to other dihydropyrimidine-2,4-dione derivatives, such as:
- 6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4-dione
- 6-(2-(1H-inden-2-yl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)dihydropyrimidine-2,4-dione
- 6-(2-(1H-inden-2-yl)phenyl)-3-phenethyldihydropyrimidine-2,4-dione
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H18N2O5 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
1-[4-(2,2-dimethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O5/c1-19-13(20-2)9-21-11-5-3-10(4-6-11)16-8-7-12(17)15-14(16)18/h3-6,13H,7-9H2,1-2H3,(H,15,17,18) |
Clé InChI |
ZPXBLTKHJRPIBG-UHFFFAOYSA-N |
SMILES canonique |
COC(COC1=CC=C(C=C1)N2CCC(=O)NC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)


![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)

